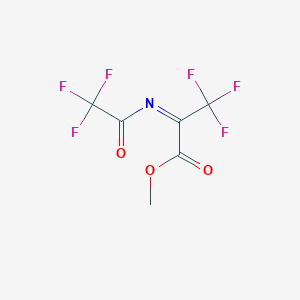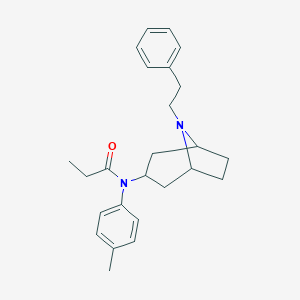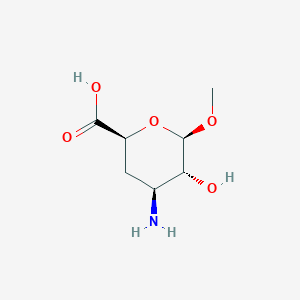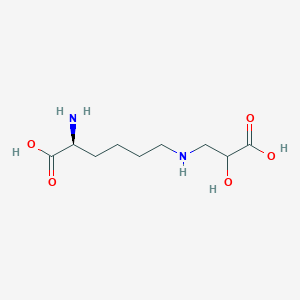
3-(N(epsilon)-Lysino)lactic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N(epsilon)-Lysino)lactic acid (Lys-Lac) is a naturally occurring compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of lactic acid and lysine, two important biomolecules in the human body. Lys-Lac has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in several areas.
Wirkmechanismus
The mechanism of action of 3-(N(epsilon)-Lysino)lactic acid is not fully understood. However, studies have suggested that this compound may exert its effects through various pathways, including the regulation of gene expression and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been found to exhibit potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(N(epsilon)-Lysino)lactic acid in lab experiments is its natural origin, making it a potentially safer and more environmentally friendly alternative to synthetic compounds. However, one limitation of using this compound is its limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(N(epsilon)-Lysino)lactic acid. One possible direction is the development of this compound-based natural preservatives for use in the food industry. Another potential direction is the investigation of this compound's potential neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
3-(N(epsilon)-Lysino)lactic acid can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of lactic acid with lysine in the presence of specific chemicals, while enzymatic synthesis involves the use of enzymes to catalyze the reaction between lactic acid and lysine. Enzymatic synthesis is considered to be more efficient and environmentally friendly compared to chemical synthesis.
Wissenschaftliche Forschungsanwendungen
3-(N(epsilon)-Lysino)lactic acid has been studied extensively in various scientific fields, including food science, medicine, and biotechnology. In food science, this compound has been found to exhibit antimicrobial properties, making it a potential natural preservative. In medicine, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. In biotechnology, this compound has been studied for its potential use in the production of biodegradable plastics.
Eigenschaften
CAS-Nummer |
116448-40-9 |
|---|---|
Molekularformel |
C9H18N2O5 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |
InChI-Schlüssel |
AWTWOFFPZHOMHF-PKPIPKONSA-N |
Isomerische SMILES |
C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N |
SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
Kanonische SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
Synonyme |
3-(N(epsilon)-lysino)lactic acid 3-NLLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




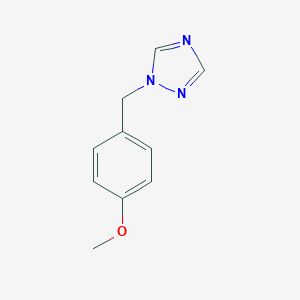

![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)




![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

